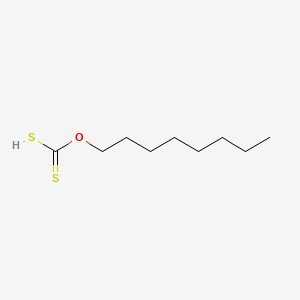
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexyl ring: Starting with a cyclohexane derivative, the acetoxy group can be introduced through an esterification reaction.
Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Nitrosation: The nitroso group can be introduced through nitrosation reactions using nitrosating agents like sodium nitrite in acidic conditions.
Urea formation: Finally, the urea moiety can be formed by reacting the intermediate with isocyanates or through the condensation of amines with carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alcohols, amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso- depends on its interaction with molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetoxy group can undergo hydrolysis, releasing active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea derivatives: Compounds like and share structural similarities.
Nitroso compounds: Compounds like and .
Uniqueness
Urea, 3-(4-acetoxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetoxy group, fluoroethyl group, and nitroso group in a single molecule is relatively rare and contributes to its potential versatility in various applications.
Propriétés
Numéro CAS |
33024-40-7 |
|---|---|
Formule moléculaire |
C11H18FN3O4 |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
[4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexyl] acetate |
InChI |
InChI=1S/C11H18FN3O4/c1-8(16)19-10-4-2-9(3-5-10)13-11(17)15(14-18)7-6-12/h9-10H,2-7H2,1H3,(H,13,17) |
Clé InChI |
FWQRRJUOMMCBNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(CC1)NC(=O)N(CCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


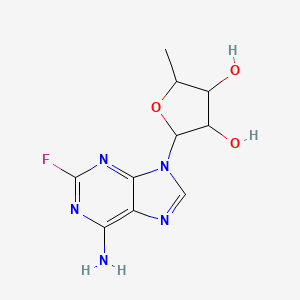
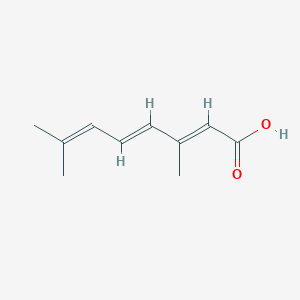


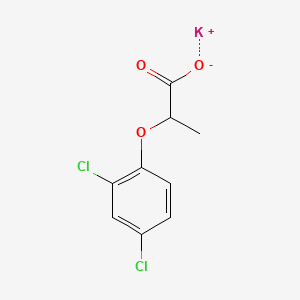
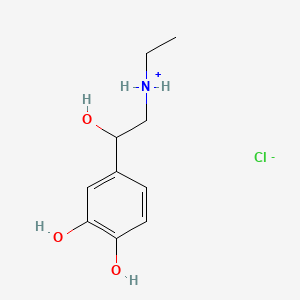
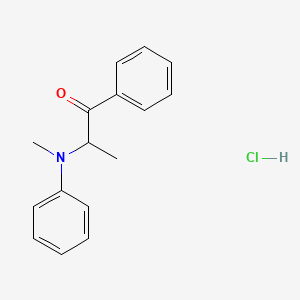
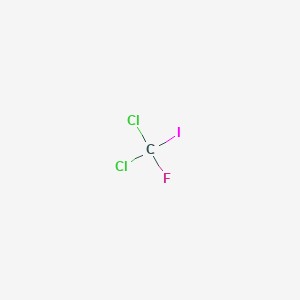
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
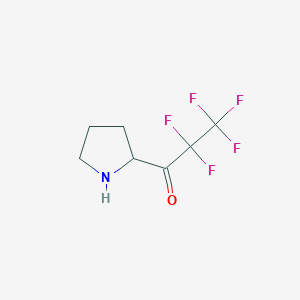
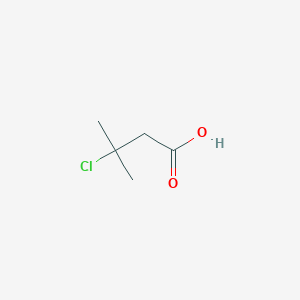
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
